N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine
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Overview
Description
N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine is an organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications
Mechanism of Action
Target of action
Benzimidazole derivatives have been extensively studied for their diverse pharmacological activities . They are known to interact with a variety of targets, including enzymes, receptors, and ion channels, among others.
Mode of action
Benzimidazole derivatives often exert their effects by binding to their target and modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine typically involves the condensation of 2-ethylphenylamine with 1-methylbenzimidazole. One common method includes the reaction of 2-ethylphenylamine with 1-methylbenzimidazole in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Investigated for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- (2-Phenyl)(1-methylbenzimidazol-2-yl)amine
- (2-Methylphenyl)(1-methylbenzimidazol-2-yl)amine
- (2-Chlorophenyl)(1-methylbenzimidazol-2-yl)amine
Uniqueness
N-(2-ethylphenyl)-1-methyl-1H-1,3-benzodiazol-2-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
IUPAC Name |
N-(2-ethylphenyl)-1-methylbenzimidazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-3-12-8-4-5-9-13(12)17-16-18-14-10-6-7-11-15(14)19(16)2/h4-11H,3H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBOJILHRQGAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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